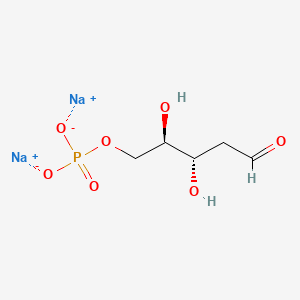

2-Deoxyribose 5-phosphate (disodium)

Description

BenchChem offers high-quality 2-Deoxyribose 5-phosphate (disodium) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxyribose 5-phosphate (disodium) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Formule moléculaire |

C5H9Na2O7P |

|---|---|

Poids moléculaire |

258.07 g/mol |

Nom IUPAC |

disodium;[(2R,3S)-2,3-dihydroxy-5-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O7P.2Na/c6-2-1-4(7)5(8)3-12-13(9,10)11;;/h2,4-5,7-8H,1,3H2,(H2,9,10,11);;/q;2*+1/p-2/t4-,5+;;/m0../s1 |

Clé InChI |

WPSOLRSSLYZUOR-YAQRUTEZSA-L |

SMILES isomérique |

C(C=O)[C@@H]([C@@H](COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

SMILES canonique |

C(C=O)C(C(COP(=O)([O-])[O-])O)O.[Na+].[Na+] |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Pivotal Role of 2-Deoxyribose 5-Phosphate in Nucleotide Biosynthesis

Abstract

This technical guide provides an in-depth examination of 2-deoxyribose 5-phosphate (dRP), a critical intermediate in cellular metabolism. While often overshadowed by its counterpart, ribose 5-phosphate, dRP holds a unique and indispensable position at the crossroads of deoxyribonucleotide salvage and central carbon metabolism. This document delineates the biosynthesis and catabolism of dRP, governed by the versatile enzyme 2-deoxy-D-ribose-5-phosphate aldolase (DERA). We will explore the intricate enzymatic mechanism of DERA, its regulation within the context of the bacterial deo operon, and its linkage to the pentose phosphate pathway. Furthermore, this guide offers field-proven experimental protocols for the synthesis and quantification of dRP, presents key performance data in a structured format, and discusses the burgeoning applications of this pathway in biocatalysis and the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of dRP metabolism and its practical applications.

Part 1: The Metabolic Nexus of 2-Deoxyribose 5-Phosphate

Cellular life depends on a tightly regulated supply of nucleotides, the building blocks for DNA and RNA.[1] Cells employ two primary strategies for their synthesis: the de novo pathway, which builds nucleotides from simple precursors like amino acids and CO2, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[2][3][4] While the de novo pathway is energy-intensive, the salvage pathway provides an efficient means of maintaining nucleotide pools, particularly in non-proliferating cells or when nucleic acid turnover is high.[3][5]

Within this framework, a crucial distinction exists between ribonucleotide and deoxyribonucleotide metabolism. The de novo synthesis of all nucleotides begins with a ribose sugar backbone, specifically from the precursor 5-phosphoribosyl-1-pyrophosphate (PRPP), which is derived from ribose 5-phosphate (R5P).[6][7][8] Deoxyribonucleotides are subsequently formed by the reduction of ribonucleoside diphosphates.

2-Deoxyribose 5-phosphate (dRP) carves its niche squarely within the deoxyribonucleotide salvage pathway .[9][10] When exogenous deoxyribonucleosides (like deoxyuridine or thymidine) are available, they are broken down, releasing the deoxyribose moiety. This sugar is phosphorylated to deoxyribose-1-phosphate (dR1P) and then isomerized to 2-deoxyribose 5-phosphate (dRP).[9] Instead of being directly used to build new deoxyribonucleotides, dRP is catabolized, linking the salvage pathway directly to central energy metabolism.[9][10] This catabolic role is the primary function of dRP in nucleotide biosynthesis: it is the key intermediate that allows the cell to derive energy and carbon from the sugar component of salvaged deoxyribonucleosides.

Part 2: The Gatekeeper Enzyme: 2-Deoxy-D-ribose-5-phosphate Aldolase (DERA)

The synthesis and degradation of dRP are catalyzed by a single, reversible enzyme: 2-deoxy-D-ribose-5-phosphate aldolase (DERA), also known as phosphodeoxyriboaldolase (EC 4.1.2.4).[11][12] This enzyme belongs to the family of lyases and is unique among aldolases for its ability to utilize two aldehydes as substrates.[13][14]

The Reversible Aldol Reaction

DERA catalyzes the reversible aldol condensation of D-glyceraldehyde 3-phosphate (G3P) and acetaldehyde to form 2-deoxy-D-ribose 5-phosphate.[12][15]

-

Catabolic Direction (Retro-Aldol): 2-deoxy-D-ribose 5-phosphate ⇌ D-glyceraldehyde 3-phosphate + Acetaldehyde

-

Synthetic Direction (Aldol Condensation): D-glyceraldehyde 3-phosphate + Acetaldehyde ⇌ 2-deoxy-D-ribose 5-phosphate

In vivo, the equilibrium of this reaction favors the cleavage of dRP, facilitating the entry of the deoxyribose sugar into central metabolism.[11] The resulting G3P can enter glycolysis or the pentose phosphate pathway, while acetaldehyde is typically converted to acetyl-CoA for the Krebs cycle.[11] However, the reaction can be driven in the synthetic direction under specific conditions, a feature heavily exploited in biocatalysis.[16][17]

Enzyme Structure and Mechanism

DERA is a Class I aldolase, meaning its catalytic mechanism proceeds via the formation of a Schiff base intermediate without the need for a metal cofactor.[13][14] The enzyme typically forms a homodimer or homotetramer, which enhances its thermal stability.[11]

The catalytic mechanism is a well-understood, elegant process:

-

Schiff Base Formation: The reaction initiates with the nucleophilic attack of a conserved active site lysine residue (Lys167 in E. coli DERA) on the carbonyl carbon of the acetaldehyde donor.[11][14] This forms a covalent carbinolamine intermediate.

-

Water Elimination: A nearby residue (Asp102) acts as a general base, abstracting a proton, which facilitates the elimination of water to form a protonated Schiff base (enamine) intermediate.[14]

-

Aldol Addition: This activated intermediate then acts as a nucleophile, attacking the carbonyl carbon of the acceptor aldehyde, D-glyceraldehyde 3-phosphate. This key C-C bond formation step is stereospecific, generating an (S)-configuration at the reactive carbon.[12][15]

-

Hydrolysis and Release: The resulting product-Schiff base is hydrolyzed, releasing the final product, 2-deoxy-D-ribose 5-phosphate, and regenerating the free lysine residue in the enzyme's active site, completing the catalytic cycle.[14]

The active site architecture, particularly the roles of Lys167, Lys201, and Asp102, provides the authoritative grounding for this mechanism, ensuring high stereospecificity.[11][14][18]

Caption: Catalytic cycle of DERA showing the three main phases.

Part 3: Biosynthetic Pathways and Regulation

The metabolic significance of dRP is deeply connected to its integration with other core pathways. The generation of its precursors, G3P and acetaldehyde, links dRP metabolism directly to the central carbon economy of the cell.

In prokaryotes like E. coli, the genes associated with deoxyribonucleoside catabolism, including deoC (which encodes DERA), are organized into the inducible deo operon.[11] This operon is activated when deoxyribonucleosides are present, allowing the cell to efficiently catabolize them for energy.[9][11] This regulatory system underscores the primary role of the DERA-catalyzed reaction in salvage and energy generation rather than de novo synthesis.

The pyrimidine salvage pathway provides a clear illustration of this process. An external deoxyribonucleoside like deoxyuridine is first converted to deoxyribose-1-phosphate, then isomerized to dRP by phosphopentomutase (deoB). DERA (deoC) then cleaves dRP into G3P and acetaldehyde, feeding them into central metabolism.[9]

Caption: Simplified pyrimidine deoxyribonucleoside salvage pathway.

Part 4: Methodologies for the Scientist

A core tenet of scientific integrity is the ability to reproduce and validate findings. The following protocols provide robust methodologies for the synthesis and analysis of dRP, grounded in established research.

Data Presentation: Biocatalytic dRP Synthesis

The efficiency of dRP synthesis can be driven to high yields by providing an excess of substrates and using whole-cell or purified enzyme systems. This approach is a self-validating system; successful synthesis confirms the activity of the entire enzymatic cascade.

| Organism System | Substrates | Product Concentration | Molar Yield | Reference |

| Klebsiella pneumoniae B-4-4 | 200 mM Acetaldehyde, 117 mM DHAP | 98.7 mM | 84% | [16][17] |

| E. coli (DERA-expressing) | 400 mM Acetaldehyde, 178 mM FDP | 246 mM | 69% (from FDP) | [19] |

DHAP: Dihydroxyacetone phosphate; FDP: Fructose 1,6-diphosphate

Experimental Protocol 1: Whole-Cell Biocatalytic Synthesis of dRP

This protocol is adapted from methodologies using Klebsiella pneumoniae and leverages the cell's endogenous triosephosphate isomerase to convert dihydroxyacetone phosphate (DHAP) into D-glyceraldehyde 3-phosphate (G3P) in situ.[16][17][20][21]

Objective: To produce 2-deoxyribose 5-phosphate from acetaldehyde and DHAP using whole bacterial cells.

Materials:

-

Klebsiella pneumoniae B-4-4 cell culture (or other suitable DERA-containing microorganism).[20]

-

Potassium phosphate buffer (100 mM, pH 8.5-9.0).

-

Dihydroxyacetone phosphate (DHAP) stock solution.

-

Acetaldehyde solution (freshly prepared).

-

Centrifuge and temperature-controlled shaker.

Methodology:

-

Cell Preparation: Culture K. pneumoniae in a suitable medium containing 2-deoxyribose as an inducer for the deo operon. Harvest cells during the late logarithmic growth phase by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

-

Cell Washing: Wash the cell pellet twice with cold potassium phosphate buffer to remove residual medium components. Resuspend the final pellet in the same buffer to a desired cell concentration (e.g., 50 mg/mL wet cell weight).

-

Reaction Setup: In a reaction vessel, combine the washed cell suspension with DHAP to a final concentration of ~120 mM. Acclimatize the mixture at the reaction temperature (e.g., 37°C) for 10 minutes with gentle shaking.

-

Initiation: Initiate the reaction by adding acetaldehyde to a final concentration of 200 mM. The alkaline pH helps to drive the reversible DERA reaction toward synthesis.[17]

-

Incubation: Incubate the reaction mixture at 37°C with shaking for 2-4 hours. The endogenous triosephosphate isomerase will convert DHAP to G3P, which is then used by DERA.

-

Termination and Analysis: Terminate the reaction by removing the cells via centrifugation or by heat inactivation. The supernatant contains the product, dRP.

-

Quantification: Analyze the concentration of dRP in the supernatant using the cysteine-sulfate assay or HPLC.[17] A successful reaction yielding a high concentration of dRP validates the activity of both triosephosphate isomerase and DERA within the cellular system.

Experimental Protocol 2: Cysteine-Sulfate Assay for dRP Quantification

This colorimetric assay is a classic and reliable method for detecting and quantifying 2-deoxypentoses.

Principle: Under acidic conditions and heat, 2-deoxyribose 5-phosphate is converted to a product that reacts with cysteine to form a stable pink-colored complex, which can be measured spectrophotometrically.

Materials:

-

Sulfuric acid (75% v/v).

-

Cysteine hydrochloride solution (1.5% w/v, freshly prepared).

-

dRP standard solutions (for calibration curve).

-

Sample supernatant from Protocol 1.

-

Spectrophotometer.

Methodology:

-

Sample Preparation: Dilute the reaction supernatant and dRP standards to fall within the linear range of the assay.

-

Reaction: To 0.5 mL of each sample/standard in a glass tube, add 2.5 mL of 75% sulfuric acid. Mix carefully.

-

Cysteine Addition: Add 50 µL of the 1.5% cysteine solution to each tube. Vortex immediately.

-

Incubation: Incubate the tubes at room temperature for 20-30 minutes to allow for color development.

-

Measurement: Measure the absorbance of the pink-colored solution at 490 nm against a blank (prepared with water instead of sample).

-

Calculation: Determine the concentration of dRP in the unknown samples by comparing their absorbance values to the standard curve generated from the dRP standards.

Part 5: Applications in Drug Development and Biotechnology

The unique catalytic properties of DERA have not gone unnoticed by the biotechnology and pharmaceutical industries. Its ability to perform stereospecific C-C bond formation makes it a valuable tool for organic synthesis.[13][15][22]

-

Asymmetric Synthesis: DERA is used to synthesize chiral building blocks. Its promiscuity allows it to accept various aldehydes in place of its natural substrates, leading to the production of diverse and complex molecules.[11][13]

-

Pharmaceutical Intermediates: The enzyme has been successfully employed in multi-enzyme cascade reactions for the synthesis of high-value pharmaceutical compounds.[13] For instance, DERA was a key component in a biocatalytic route to produce Islatravir, a nucleoside reverse transcriptase inhibitor for HIV treatment.[11] It has also been used in the synthesis of a key chiral intermediate for the cholesterol-lowering drug Atorvastatin.[11][12]

The engineering of DERA enzymes to improve their stability, efficiency, and tolerance to non-natural substrates is an active area of research, promising to further expand their synthetic utility.[13][18][22]

Conclusion

2-Deoxyribose 5-phosphate is a central, albeit transient, metabolite that elegantly connects the salvage of deoxyribonucleosides with the core energy-producing pathways of the cell. Its metabolism is governed by the remarkable enzyme DERA, a Class I aldolase whose reversible, stereospecific catalysis is a testament to the efficiency of biological systems. For researchers, understanding the dRP nexus provides insight into the regulation of nucleotide pools and cellular carbon flux. For drug developers and biotechnologists, the DERA enzyme offers a powerful and versatile biocatalyst for the synthesis of complex chiral molecules, paving the way for greener and more efficient manufacturing of life-saving therapeutics.

References

-

Wikipedia. Deoxyribose-phosphate aldolase. [Link]

-

Ogawa, J., et al. (2003). Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2′-Deoxyribonucleosides. Bioscience, Biotechnology, and Biochemistry, 67(4). [Link]

-

Bautista, C. V., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology. [Link]

-

Liu, J., et al. (2006). Efficient production of 2-deoxyribose 5-phosphate from glucose and acetaldehyde by coupling of the alcoholic fermentation system of Baker's yeast and deoxyriboaldolase-expressing Escherichia coli. Bioscience, Biotechnology, and Biochemistry, 70(6), 1371-8. [Link]

-

Sukumaran, J., & Hanefeld, U. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology, 102(22), 9537-9550. [Link]

-

ResearchGate. (2018). (PDF) 2-Deoxy-D-ribose-5-phosphate aldolase (DERA): applications and modifications. [Link]

-

Chen, L., et al. (1992). Recombinant 2-Deoxyribose-5-phosphate Aldolase in Organic Synthesis: Use of Sequential Two-Substrate and Three-Substrate Aldol Reactions. Journal of the American Chemical Society. [Link]

- Ogawa, J., et al. (2002). Method of preparing 2-deoxyribose 5-phosphate.

-

Fiveable. Nucleotide metabolism and salvage pathways. [Link]

-

M-CSA. Deoxyribose-phosphate aldolase. [Link]

- Ogawa, J., et al. (2004). Method of preparing 2-deoxyribose 5-phosphate.

-

Wikipedia. Ribose 5-phosphate. [Link]

-

Bautista, C. V., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. PMC. [Link]

-

ResearchGate. (2019). Schematics of a pyrimidine salvage pathway. Model of deoxyribose... [Link]

-

MDPI. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. [Link]

-

Wang, L., et al. (2021). De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors. PMC. [Link]

-

Stincone, A., & Keller, M. A. (2023). The pentose phosphate pathway in health and disease. PMC. [Link]

-

Khan Academy. Pentose phosphate pathway. [Link]

-

The Science Notes. (2023). Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. [Link]

-

Biosa, A., et al. (2015). Nucleotide Salvage Deficiencies, DNA Damage and Neurodegeneration. MDPI. [Link]

-

USMLE Strike. (2022). De Novo Nucleotide Synthesis. [Link]

-

SMPDB. Pentose Phosphate Pathway. [Link]

-

J-STAGE. (2003). Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2′-Deoxyribonucleosides. [Link]

-

PubMed. (1992). Role of cellular ribose-5-phosphate content in the regulation of 5-phosphoribosyl-1-pyrophosphate and de novo purine synthesis in a human hepatoma cell line. [Link]

-

PubMed. (1982). The influence of ribose 5-phosphate availability on purine synthesis of cultured human lymphoblasts and mitogen-stimulated lymphocytes. [Link]

-

Hove-Jensen, B., et al. (2017). Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance. PMC. [Link]

-

ETH Library. (2023). Ribose 5-phosphate: the key metabolite bridging the metabolisms of nucleotides and amino acids during stringent response in Escherichia. [Link]

-

ChemRxiv. (2022). A common precursor to both prebiotic and biological pathways to RNA nucleotides. [Link]

-

Medicine LibreTexts. (2021). 7.2: Nucleotide synthesis. [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2022). Ribose-5-Phosphate: The Essential Precursor for Nucleotide Synthesis Produced by the Pentose Phosphate Pathway. [Link]

-

Fiveable. De novo purine synthesis Definition. [Link]

-

NIH Public Access. Author Manuscript. [Link]

-

P. aeruginosa Metabolome Database. Deoxyribose 5-phosphate (PAMDB000230). [Link]

-

PubMed. (1966). The role of deoxyribose 5-phosphate aldolase in the synthesis of deoxyribonucleotide in mammalian cells. [Link]

- Google Patents. (2009).

-

PubMed. (2010). Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. [Link]

-

Taylor & Francis Online. (2022). Phosphoribosyl pyrophosphate – Knowledge and References. [Link]

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. fiveable.me [fiveable.me]

- 3. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. thesciencenotes.com [thesciencenotes.com]

- 5. Nucleotide Salvage Deficiencies, DNA Damage and Neurodegeneration [mdpi.com]

- 6. Purine Synthesis | Nucleotide Synthesis | USMLE Strike [usmlestrike.com]

- 7. Phosphoribosyl Diphosphate (PRPP): Biosynthesis, Enzymology, Utilization, and Metabolic Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. med.libretexts.org [med.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. P. aeruginosa Metabolome Database: Deoxyribose 5-phosphate (PAMDB000230) [pseudomonas.umaryland.edu]

- 11. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 12. DERA - Creative Enzymes [creative-enzymes.com]

- 13. d-nb.info [d-nb.info]

- 14. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 15. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. tandfonline.com [tandfonline.com]

- 18. Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Efficient production of 2-deoxyribose 5-phosphate from glucose and acetaldehyde by coupling of the alcoholic fermentation system of Baker's yeast and deoxyriboaldolase-expressing Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. WO2002070724A2 - Method of preparing 2-deoxyribose 5-phosphate - Google Patents [patents.google.com]

- 21. US20040038351A1 - Method of preparing 2-deoxyribose 5-phosphate - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

The Crossroads of Cellular Metabolism: A Technical Guide to 2-Deoxyribose 5-Phosphate

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Hub of Critical Pathways

2-Deoxyribose 5-phosphate (dRP) is a phosphorylated derivative of the deoxyribose sugar that forms the backbone of deoxyribonucleic acid (DNA).[1][2] While its structural role in our genetic material is well-known, its existence as a free metabolic intermediate places it at a crucial intersection of several fundamental cellular processes. This guide provides a comprehensive technical overview of dRP, from its enzymatic regulation and metabolic roles to its significance in disease and as a target for therapeutic intervention. For researchers in drug development and the life sciences, a deep understanding of dRP metabolism offers a window into the intricate network of cellular biosynthesis, DNA repair, and catabolism.

The Linchpin Enzyme: 2-Deoxyribose-5-Phosphate Aldolase (DERA)

At the heart of dRP metabolism lies the enzyme 2-deoxyribose-5-phosphate aldolase (DERA; EC 4.1.2.4).[3][4] DERA is a Class I aldolase that catalyzes the reversible retro-aldol cleavage of dRP into glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[5][6][7] This reversibility is key to its metabolic function, allowing it to participate in both the synthesis and degradation of dRP depending on the cell's metabolic state.[7][8]

The catalytic mechanism of DERA involves the formation of a Schiff base between a lysine residue in the active site and the substrate.[3] This mechanism is stereospecific, yielding the (S)-configuration at the reactive carbon.[3][4] DERA is unique among aldolases in its ability to utilize two aldehydes as substrates.[3] The enzyme typically exists as a homodimer or homotetramer, with its oligomeric structure contributing to its thermal stability.[3]

Metabolic Significance of 2-Deoxyribose 5-Phosphate

dRP is a key player in two major metabolic pathways: the Pentose Phosphate Pathway and the Base Excision Repair pathway.

The Pentose Phosphate Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a crucial metabolic route that runs parallel to glycolysis.[9][10][11] Its primary functions are to produce NADPH for reductive biosynthesis and to generate precursors for nucleotide synthesis, including ribose-5-phosphate.[9][10][11] 2-Deoxyribose 5-phosphate is an intermediate in a branch of the pentose phosphate pathway.[6][12] The reversible action of DERA allows for the interconversion of dRP with glyceraldehyde-3-phosphate, an intermediate of both glycolysis and the non-oxidative phase of the PPP.[6][12] This connection allows the carbon skeleton of deoxyribose to be channeled into central carbon metabolism for energy production or biosynthesis.[13][14]

Base Excision Repair (BER)

Base Excision Repair (BER) is a primary DNA repair mechanism that deals with small, non-helix-distorting base lesions caused by oxidation, deamination, and alkylation.[15] The process is initiated by a DNA glycosylase that recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site.[15] AP endonuclease 1 (APE1) then cleaves the phosphodiester backbone 5' to the AP site, leaving a 3'-hydroxyl group and a 5'-deoxyribose-5-phosphate (dRP) residue.[15][16][17]

This 5'-dRP moiety must be removed before the repair can be completed. This is where dRP's role as a metabolic intermediate becomes critical. DNA polymerase β (Pol β), a key enzyme in BER, possesses a dRP lyase activity that excises the 5'-dRP residue.[16][17] The resulting single-nucleotide gap is then filled by the polymerase activity of Pol β, and the nick is sealed by a DNA ligase.[16][17] The released dRP can then enter the metabolic pool to be catabolized by DERA.

Catabolism of 2-Deoxyribose 5-Phosphate

The primary catabolic fate of dRP is its conversion to G3P and acetaldehyde by DERA.[13] The resulting G3P can enter glycolysis for ATP production, while acetaldehyde can be further metabolized.[13]

Recent research has also uncovered alternative oxidative pathways for the catabolism of 2-deoxyribose and its oxidized form, 2-deoxy-d-ribonate, in various bacteria.[18][19] These pathways involve the oxidation of deoxyribose to deoxyribonate, which is then further oxidized and cleaved.[18] In some organisms, these oxidative pathways can operate in parallel with the canonical DERA-dependent pathway.[18] The existence of these alternative routes highlights the metabolic flexibility of microorganisms in utilizing deoxyribose as a carbon and energy source.

Industrial and Therapeutic Relevance

The unique catalytic properties of DERA have made it a valuable tool in biocatalysis for the synthesis of various organic molecules, including deoxysugars and other chiral building blocks.[5][7] Its ability to form stereospecific C-C bonds has been exploited in the synthesis of intermediates for pharmaceuticals.[4]

From a therapeutic perspective, the pathways involving dRP present potential targets for drug development. For instance, inhibiting key enzymes in the pentose phosphate pathway has been explored as a strategy to limit the proliferation of cancer cells, which have a high demand for nucleotide precursors.[20][21] Furthermore, understanding the intricacies of the BER pathway and the role of dRP is crucial for developing therapies that can modulate DNA repair, for example, to sensitize cancer cells to DNA-damaging agents.

Experimental Protocols

Quantification of 2-Deoxyribose 5-Phosphate

A classic method for the quantification of dRP is the Burton method, which is a colorimetric assay based on the reaction of deoxyribose with diphenylamine in the presence of acid to produce a blue-colored complex.[22][23]

Protocol: Burton Assay for dRP Quantification

-

Reagent Preparation:

-

Diphenylamine Reagent: Dissolve 1.5 g of diphenylamine in 100 mL of glacial acetic acid. Add 1.5 mL of concentrated sulfuric acid. This solution is stable when stored in the dark.

-

Acetaldehyde Solution: Prepare a 16 mg/mL solution of acetaldehyde in water.

-

Working Reagent: Immediately before use, add 0.1 mL of the acetaldehyde solution to 20 mL of the diphenylamine reagent.

-

-

Sample Preparation:

-

Prepare aqueous solutions of your standards (known concentrations of dRP) and samples.

-

-

Assay Procedure:

-

To 1 mL of each standard and sample in a glass test tube, add 2 mL of the freshly prepared working reagent.

-

Vortex the tubes to ensure thorough mixing.

-

Incubate the tubes at 30°C for 16-20 hours in the dark.

-

After incubation, measure the absorbance of the solutions at 600 nm using a spectrophotometer.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the dRP standards against their known concentrations.

-

Determine the concentration of dRP in your samples by interpolating their absorbance values on the standard curve.

-

Production of 2-Deoxyribose 5-Phosphate

dRP can be produced enzymatically for research purposes using DERA. This can be achieved using purified enzyme or whole-cell biocatalysts.[22][24][25]

Protocol: Enzymatic Synthesis of dRP

-

Reaction Components:

-

Reaction Setup:

-

Combine the substrates (G3P and acetaldehyde) in the reaction buffer.

-

Initiate the reaction by adding the DERA enzyme.

-

Incubate the reaction mixture at an optimal temperature for the specific DERA enzyme being used (e.g., 37°C for E. coli DERA).

-

-

Monitoring and Purification:

-

Monitor the progress of the reaction by taking aliquots at different time points and quantifying the formation of dRP using the Burton assay or HPLC.

-

Once the reaction has reached completion, the dRP can be purified from the reaction mixture using techniques such as ion-exchange chromatography.

-

Conclusion

2-Deoxyribose 5-phosphate is far more than just a building block of DNA. As a dynamic metabolic intermediate, it stands at the crossroads of central carbon metabolism, nucleotide biosynthesis, and DNA repair. The enzyme DERA, with its reversible catalytic activity, plays a pivotal role in governing the metabolic flux of dRP. For researchers and drug development professionals, a thorough understanding of the pathways involving dRP is essential for unraveling the complexities of cellular metabolism and for identifying novel therapeutic targets. The continued exploration of dRP metabolism and its enzymatic regulation will undoubtedly open up new avenues for advancements in biotechnology and medicine.

References

-

Haridas, M., et al. (2018). 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications. Applied Microbiology and Biotechnology. [Link]

-

Wikipedia. Deoxyribose-phosphate aldolase. [Link]

-

Pudney, C. R., et al. (2013). Linking coupled motions and entropic effects to the catalytic activity of 2-deoxyribose-5-phosphate aldolase (DERA). Chemical Science. [Link]

-

Voutilainen, S., et al. (2021). Current state of and need for enzyme engineering of 2-deoxy-D-ribose 5-phosphate aldolases and its impact. Applied Microbiology and Biotechnology. [Link]

-

Ogawa, J., et al. (2003). Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2′-Deoxyribonucleosides. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Svilar, D., et al. (2011). Base excision repair of oxidative DNA damage: from mechanism to disease. Antioxidants & Redox Signaling. [Link]

- Google Patents.

-

Yeast Metabolome Database. 2-deoxy-D-ribose 5-phosphate (YMDB00662). [Link]

-

P. aeruginosa Metabolome Database. Deoxyribose 5-phosphate (PAMDB000230). [Link]

-

Chen, L., et al. (1992). Recombinant 2-Deoxyribose-5-phosphate Aldolase in Organic Synthesis: Use of Sequential Two-Substrate and Three-Substrate Aldol Reactions. Journal of the American Chemical Society. [Link]

-

Bojkova, D., et al. (2021). Targeting the Pentose Phosphate Pathway for SARS-CoV-2 Therapy. Metabolites. [Link]

- Google Patents.

-

Lee, J. K., et al. (2016). Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. Journal of Biotechnology. [Link]

-

Wikipedia. Ribose 5-phosphate. [Link]

-

Horinouchi, N., et al. (2006). Efficient production of 2-deoxyribose 5-phosphate from glucose and acetaldehyde by coupling of the alcoholic fermentation system of Baker's yeast and deoxyriboaldolase-expressing Escherichia coli. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Krokan, H. E., & Bjørås, M. (2013). Base Excision Repair. Cold Spring Harbor Perspectives in Biology. [Link]

-

Price, M. N., et al. (2020). Oxidative Pathways of Deoxyribose and Deoxyribonate Catabolism. mSystems. [Link]

- Google Patents.

-

Stincone, A., & Keller, M. A. (2017). The pentose phosphate pathway in health and disease. Nature Reviews Endocrinology. [Link]

-

Ogawa, J., et al. (2003). Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2′-Deoxyribonucleosides. Bioscience, Biotechnology, and Biochemistry. [Link]

-

Sobol, R. W., et al. (2000). Mutations associated with base excision repair deficiency and methylation-induced genotoxic stress. Proceedings of the National Academy of Sciences. [Link]

-

Medtigo Journal. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. [Link]

-

Malyugin, M., & Khodorkovskii, M. (2022). Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. International Journal of Molecular Sciences. [Link]

-

YouTube. Deoxyribose-5-Phosphate Aldolase - Physiology, Biochemistry, & Mechanism. [Link]

-

Microbe Notes. Pentose Phosphate Pathway: Steps, Diagram, Uses. [Link]

-

Tel Aviv University. Base Excision Repair (BER). [Link]

-

Encyclopedia.pub. Base Excision Repair Mechanisms. [Link]

-

Tozzi, M. G., et al. (1984). Spectrophotometric and radioenzymatic determination of ribose-5-phosphate. Journal of Biochemical and Biophysical Methods. [Link]

-

PubChem. 2-Deoxy-D-ribose 5-phosphate. [Link]

-

Sato, T., et al. (2004). Presence of a Novel Phosphopentomutase and a 2-deoxyribose 5-phosphate Aldolase Reveals a Metabolic Link Between Pentoses and Central Carbon Metabolism in the Hyperthermophilic Archaeon Thermococcus Kodakaraensis. Journal of Biological Chemistry. [Link]

-

Price, M. N., et al. (2018). Oxidative pathways of deoxyribose and deoxyribonate catabolism. bioRxiv. [Link]

-

ResearchGate. 2-Deoxyribose-5-phosphate Aldolase, a Remarkably Tolerant Aldolase towards Nucleophile Substrates. [Link]

-

Wikipedia. Ribose-5-phosphate isomerase deficiency. [Link]

-

Taylor & Francis Online. 2 deoxyribose – Knowledge and References. [Link]

-

MDPI. Discovery and Engineering of an Aldehyde Tolerant 2-deoxy-D-ribose 5-phosphate Aldolase (DERA) from Pectobacterium atrosepticum. [Link]

Sources

- 1. 2-Deoxy-D-ribose 5-phosphate | C5H11O7P | CID 150629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 4. DERA - Creative Enzymes [creative-enzymes.com]

- 5. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linking coupled motions and entropic effects to the catalytic activity of 2-deoxyribose-5-phosphate aldolase (DERA) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. cris.vtt.fi [cris.vtt.fi]

- 8. tandfonline.com [tandfonline.com]

- 9. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of Pentose Phosphate Pathway - Creative Proteomics [metabolomics.creative-proteomics.com]

- 11. microbenotes.com [microbenotes.com]

- 12. P. aeruginosa Metabolome Database: Deoxyribose 5-phosphate (PAMDB000230) [pseudomonas.umaryland.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. Presence of a novel phosphopentomutase and a 2-deoxyribose 5-phosphate aldolase reveals a metabolic link between pentoses and central carbon metabolism in the hyperthermophilic archaeon Thermococcus kodakaraensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Base Excision Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Base excision repair of oxidative DNA damage: from mechanism to disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. journals.asm.org [journals.asm.org]

- 19. Oxidative pathways of deoxyribose and deoxyribonate catabolism | bioRxiv [biorxiv.org]

- 20. Ribose 5-phosphate - Wikipedia [en.wikipedia.org]

- 21. Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease - medtigo Journal [journal.medtigo.com]

- 22. WO2002070724A2 - Method of preparing 2-deoxyribose 5-phosphate - Google Patents [patents.google.com]

- 23. EP1364041B1 - Method of preparing 2-deoxyribose 5-phosphate - Google Patents [patents.google.com]

- 24. tandfonline.com [tandfonline.com]

- 25. US20040038351A1 - Method of preparing 2-deoxyribose 5-phosphate - Google Patents [patents.google.com]

Technical Deep Dive: 2-Deoxyribose 5-Phosphate Aldolase (DERA)

Mechanism, Engineering, and Industrial Application[1]

Executive Summary: The Unique Position of DERA

2-Deoxyribose 5-phosphate aldolase (DERA, EC 4.1.2.[1][2]4) stands as a singular biocatalyst in the aldolase superfamily.[3] Unlike most aldolases that strictly require a ketone donor (e.g., DHAP or pyruvate), DERA is the only known natural aldolase capable of utilizing acetaldehyde as a nucleophilic donor.[3]

This unique capability allows DERA to catalyze the sequential condensation of two aldehyde molecules, facilitating the one-pot formation of chiral 2,4,6-trideoxyhexoses.[2] This mechanism is the cornerstone of the "Super-Statin" pathway, a green chemistry breakthrough for synthesizing the side chains of atorvastatin (Lipitor®) and rosuvastatin (Crestor®).

Structural Biology and Catalytic Mechanism

DERA belongs to the Class I aldolase family, characterized by a TIM barrel (

The Catalytic Triad

In E. coli DERA (encoded by deoC), the active site architecture relies on a precise network of residues:

-

Lys167 (Nucleophile): Forms the covalent Schiff base intermediate with the donor substrate (acetaldehyde).

-

Asp102 (Acid/Base Catalyst): Activates Lys167 by lowering its pKa and acts as a proton shuttle during the formation of the enamine intermediate.

-

Lys201 (Perturbator): Lowers the pKa of Asp102 and assists in water activation for the final hydrolysis step.

The Catalytic Cycle

The reaction proceeds through a "Ping-Pong" bi-bi mechanism (in sequential additions) or an ordered mechanism depending on substrate concentration. The critical step is the formation of the enamine intermediate, which renders the

Industrial Application: The Statin Pathway

The most commercially significant application of DERA is the synthesis of the chiral side chain of statins. Traditional chemical synthesis requires harsh conditions (cryogenic temperatures, butyl lithium) and multiple protection/deprotection steps.

The DERA-catalyzed route is a sequential aldol condensation :

-

First Addition: Acetaldehyde (Donor) + Chloroacetaldehyde (Acceptor)

(S)-4-chloro-3-hydroxybutanal. -

Second Addition: Acetaldehyde (Donor) + (S)-4-chloro-3-hydroxybutanal

Lactol Intermediate.

This cascade sets two chiral centers ((3R, 5S)) with >99% enantiomeric excess (ee) in a single pot.

Experimental Protocol: Kinetic Characterization

To validate DERA activity, the Retro-Aldol Coupled Assay is the industry standard. It relies on the cleavage of 2-deoxyribose-5-phosphate (DRP) into Glyceraldehyde-3-phosphate (G3P) and acetaldehyde.[3][4][5] The production of G3P is coupled to NADH oxidation via Triose Phosphate Isomerase (TPI) and Glycerol-3-Phosphate Dehydrogenase (G3PDH).

Reagents & Setup

-

Buffer: 50 mM Triethanolamine (TEA), pH 7.5.

-

Substrate: 2-Deoxyribose-5-phosphate (DRP) (Stock: 10 mM).

-

Coupling Enzymes: TPI (10 U/mL) and G3PDH (4 U/mL).

-

Cofactor: NADH (0.2 mM).

-

Detection: UV Spectrophotometer at 340 nm (

).

Step-by-Step Workflow

-

Blanking: In a quartz cuvette, mix Buffer, NADH, TPI, and G3PDH. Monitor

for 60 seconds to establish a flat baseline (no background NADH oxidation). -

Substrate Addition: Add DRP to the cuvette. Monitor for another 30 seconds. (Note: Commercial DRP may contain trace G3P; allow this to burn off if observed).

-

Reaction Initiation: Add purified DERA enzyme (approx. 0.1 - 1.0

g). Mix immediately by inversion. -

Data Acquisition: Record the decrease in absorbance at 340 nm for 3-5 minutes. The slope (

) represents the initial velocity ( -

Calculation:

Validation Check: The rate must be linear. If the curve flattens quickly, dilute the enzyme. Ensure TPI/G3PDH are in excess (rate-limiting step must be DERA).

Protein Engineering & Optimization Data

A major bottleneck in the industrial application of DERA is acetaldehyde inhibition . High concentrations of acetaldehyde covalently deactivate the enzyme (via Schiff base formation with surface lysines). Directed evolution has been used to create variants (e.g., from Lactobacillus brevis or E. coli) with high resistance.

Table 1: Comparative Kinetics of Wild-Type vs. Engineered DERA

| Parameter | E. coli WT (deoC) | L. brevis Engineered (C47M/E78K) | Significance |

| 0.2 - 0.8 mM | 0.5 - 1.2 mM | Slight loss in affinity for natural substrate is acceptable. | |

| ~15 - 30 | ~40 - 60 | Engineered variants often show higher turnover. | |

| Acetaldehyde Tolerance | < 100 mM | > 300 mM | Critical Factor: Enables high-load industrial batch synthesis. |

| Half-life ( | ~2 hrs @ 200mM Acetaldehyde | > 20 hrs @ 200mM Acetaldehyde | Essential for process viability. |

Note: Values are aggregated from comparative studies (see References).

References

-

Heine, A., et al. (2001). "Observation of covalent intermediates in an enzyme mechanism at atomic resolution." Science, 294(5541), 369-374.

- Foundational structure paper defining the Schiff base mechanism and Lys167 role.

-

Jennewein, S., et al. (2006). "Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase." Biotechnology Journal, 1(5), 537-548.

- Describes the engineering of DERA for high acetaldehyde tolerance.

-

Greenberg, W. A., et al. (2004). "Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates." Proceedings of the National Academy of Sciences (PNAS), 101(16), 5788-5793.

- The seminal paper on the industrial "Super-Statin" p

- Dick, M., et al. (2016). "Mechanism of the Class I Aldolase 2-Deoxyribose-5-phosphate Aldolase." Journal of Molecular Biology, 428(1), 161-175.

Sources

- 1. researchgate.net [researchgate.net]

- 2. DERA - Creative Enzymes [creative-enzymes.com]

- 3. uu.diva-portal.org [uu.diva-portal.org]

- 4. Linking coupled motions and entropic effects to the catalytic activity of 2-deoxyribose-5-phosphate aldolase (DERA) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]

The Metabolic Pivot: A Technical Guide to 2-Deoxyribose 5-phosphate

The following technical guide is structured to provide a comprehensive, mechanistic, and historically grounded analysis of 2-Deoxyribose 5-phosphate (dR5P). It moves from the molecule's discovery to its pivotal role in modern biocatalysis.

Executive Summary

2-Deoxyribose 5-phosphate (dR5P) is more than a transient metabolic intermediate; it is the structural backbone of the genetic code and a versatile scaffold in modern organic synthesis. Historically isolated as a degradation product of DNA, dR5P gained prominence through the discovery of Deoxyribose-phosphate aldolase (DERA) , an enzyme that catalyzes a rare reversible aldol condensation between two aldehydes. Today, this unique reactivity is exploited in the multi-billion-dollar synthesis of statins (e.g., Lipitor), transforming dR5P from a biological curiosity into a cornerstone of green pharmaceutical manufacturing.

Part 1: Historical Genesis (1929–1952)

The discovery of dR5P is inextricably linked to the effort to understand the sugar moiety of DNA.

The Sugar Distinction (1929)

Before the phosphorylated form was known, the sugar itself had to be identified. Phoebus Levene (Rockefeller Institute) famously identified 2-deoxyribose in 1929, distinguishing "thymus nucleic acid" (DNA) from "yeast nucleic acid" (RNA). This established the structural divergence of the two nucleic acids based on the C2-hydroxyl group.

The Enzymatic Link: Efraim Racker (1952)

The isolation of 2-Deoxyribose 5-phosphate as a distinct metabolic entity occurred in 1952. While studying the catabolism of nucleic acids in Escherichia coli, Efraim Racker identified an enzyme capable of cleaving dR5P.

-

The Discovery: Racker demonstrated that cell-free extracts of E. coli could reversibly synthesize dR5P from acetaldehyde and glyceraldehyde-3-phosphate (G3P) .[1]

-

Significance: This was the first demonstration of an aldolase that utilized two aldehydes (as opposed to a ketone and an aldehyde), establishing a unique enzymatic class (EC 4.1.2.4).

-

Context: Simultaneously, Lampen and Hoffman were elucidating the upstream pathways (nucleoside phosphorylases), mapping the flow from Thymidine

Deoxyribose

Part 2: Mechanistic Elucidation

The enzyme responsible for dR5P metabolism, DERA , operates via a Class I aldolase mechanism.[1][2] This mechanism is critical for researchers developing inhibitors or biocatalytic processes.

The Schiff Base Mechanism

Unlike Class II aldolases that require metal cofactors (

-

Nucleophilic Attack: The

-amino group of the active site Lysine attacks the carbonyl carbon of the donor (acetaldehyde). -

Schiff Base Formation: A protonated imine (Schiff base) is formed, releasing water.

-

Enamine Generation: Deprotonation creates a nucleophilic enamine intermediate.

-

Aldol Condensation: The enamine attacks the carbonyl of the acceptor (G3P or other aldehydes).

-

Hydrolysis: The resulting Schiff base is hydrolyzed to release dR5P and regenerate the enzyme.

Visualization: The DERA Mechanism

The following diagram illustrates the catalytic cycle of DERA, highlighting the critical Schiff base intermediate.

Figure 1: Catalytic cycle of Class I DERA aldolase showing the lysine-mediated activation of acetaldehyde.

Part 3: Metabolic Architecture

In biological systems, dR5P serves as a "shunt" metabolite. It allows cells to recycle the sugar backbone of DNA into central carbon metabolism (Glycolysis).

The Catabolic Pathway (The "Deo" Operon)

In bacteria like E. coli and Salmonella, dR5P metabolism is controlled by the deo operon.

-

Input: Deoxyribonucleosides (Thymidine, Deoxyadenosine).

-

Step 1 (Phosphorylase): Nucleosides are cleaved to free base and Deoxyribose-1-phosphate.

-

Step 2 (Mutase): Conversion to dR5P (often via a kinase step if starting from free sugar).

-

Step 3 (Aldolase): DERA cleaves dR5P into Acetaldehyde and G3P .[1]

-

Fate of G3P: Enters Glycolysis.

-

Fate of Acetaldehyde: Converted to Acetyl-CoA

TCA Cycle.

-

Visualization: The Deoxyribose Catabolic Pathway

Figure 2: The catabolic flux of DNA components through dR5P into central metabolism.

Part 4: Industrial Renaissance (The Statin Story)

The modern relevance of dR5P lies in biocatalysis . The statin class of drugs (e.g., Atorvastatin/Lipitor) contains a chiral dihydroxy-heptanoic acid side chain. Chemical synthesis of this chiral center is difficult and requires hazardous reagents.

The Tandem Aldol Reaction

In 1994, Gijsen and Wong discovered that DERA could catalyze a sequential "tandem" aldol reaction.

-

Reaction 1: Acetaldehyde + Chloroacetaldehyde

Intermediate Aldol. -

Reaction 2: Intermediate + Acetaldehyde

Lactol (Statin Precursor).

This process installs two chiral centers in a single pot with high enantioselectivity (

Engineering for Tolerance

A major limitation of wild-type DERA is its sensitivity to acetaldehyde (substrate inhibition) at industrial concentrations (

Table 1: Comparative Metrics of Wild-Type vs. Engineered DERA

| Parameter | Wild-Type (E. coli) | Engineered Variant (e.g., P. atrosepticum or evolved E. coli) | Impact |

| Acetaldehyde Tolerance | < 100 mM | > 400 mM | Allows high-throughput batch processing. |

| Substrate Specificity | Strict for G3P/Acetaldehyde | Broad (accepts chloroacetaldehyde) | Enables synthesis of non-natural drug precursors. |

| Half-life ( | Low at high [Aldehyde] | Increased 10-fold | Reduces enzyme cost per kg product. |

| Volumetric Productivity | ~0.5 g/L/h | > 30 g/L/h | Commercially viable for generic manufacturing. |

Part 5: Experimental Protocols

Protocol A: Self-Validating Kinetic Assay for dR5P Cleavage

Objective: Determine the activity of DERA by coupling dR5P cleavage to NADH oxidation. This protocol is superior to historical colorimetric methods because it provides real-time kinetic data.

Principle:

-

DERA cleaves dR5P

G3P + Acetaldehyde.[2] -

Triose Phosphate Isomerase (TPI) converts G3P

DHAP (ensures equilibrium). -

Glycerol-3-Phosphate Dehydrogenase (G3PDH) reduces DHAP to Glycerol-3-P using NADH .

-

Rate of NADH disappearance (

) is directly proportional to dR5P cleavage.

Reagents:

-

Buffer: 50 mM Triethanolamine, pH 7.5.

-

NADH: 0.2 mM (freshly prepared).

-

Coupling Enzymes: TPI (10 U/mL), G3PDH (2 U/mL).

-

Substrate: dR5P (Lithium or Sodium salt), 0.5 – 5.0 mM.

Workflow:

-

Blanking: Add Buffer, NADH, TPI, and G3PDH to a quartz cuvette. Monitor

for 60s to establish a flat baseline (no background NADH oxidation). -

Substrate Addition: Add dR5P. Monitor for another 60s. (Ensures no contaminating G3P in the substrate).

-

Initiation: Add DERA enzyme extract.

-

Measurement: Record decrease in

over 5 minutes. -

Calculation: Use Beer-Lambert law (

) to calculate

Protocol B: Biocatalytic Synthesis of Statin Intermediate (Small Scale)

Objective: Synthesize the lactol precursor for Atorvastatin using DERA.

-

Reaction Mix: In a pH-stat vessel, suspend DERA (2 mg/mL) in phosphate buffer (0.1 M, pH 7.3).

-

Substrate Feed: Continuously feed Acetaldehyde and Chloroacetaldehyde (ratio 2:1) over 4 hours. Note: Do not add all aldehyde at once to avoid enzyme deactivation.

-

Temperature: Maintain at 25°C.

-

Monitoring: Analyze aliquots via GC or HPLC (C18 column) for the disappearance of chloroacetaldehyde and appearance of the lactol product.

-

Quenching: Stop reaction by adding 2 volumes of acetone (precipitates enzyme) or lowering pH to 3.0.

References

-

Racker, E. (1952).[1][3] Enzymatic synthesis and breakdown of desoxyribose phosphate. Journal of Biological Chemistry, 196(1), 347-365. Link

-

Levene, P. A., & London, E. S. (1929). The structure of thymonucleic acid. Journal of Biological Chemistry, 83, 793-802. Link

-

Gijsen, H. J., & Wong, C. H. (1994). Sequential three-substrate aldol reactions catalyzed by 2-deoxyribose-5-phosphate aldolase. Journal of the American Chemical Society, 116(18), 8422-8423. Link

-

Hoffee, P. A. (1968).[2] 2-Deoxyribose-5-phosphate aldolase of Salmonella typhimurium: Purification and properties. Archives of Biochemistry and Biophysics, 126(3), 795-802.[2] Link

-

Jennewein, S., et al. (2006). Directed evolution of an industrial biocatalyst: 2-deoxy-D-ribose 5-phosphate aldolase.[1][4][5] Biotechnology Journal, 1(5), 537-548. Link

-

Lampen, J. O. (1952).[6] Metabolism of nucleic acid components in bacteria. Bacteriological Reviews, 16(4), 211.[6] Link

Sources

- 1. 2-Deoxy-d-ribose-5-phosphate aldolase (DERA): applications and modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 3. Enzymatic synthesis and breakdown of desoxyribose phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. P. aeruginosa Metabolome Database: Deoxyribose 5-phosphate (PAMDB000230) [pseudomonas.umaryland.edu]

- 5. mdpi.com [mdpi.com]

- 6. Metabolism of nucleic acid components in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Flux, Cytotoxicity, and Quantification of 2-Deoxyribose 5-Phosphate

A Technical Guide for Research & Drug Development

Executive Summary

2-Deoxyribose 5-phosphate (dR5P) is a critical, yet transient, sugar phosphate intermediate bridging nucleic acid catabolism and central carbon metabolism (glycolysis). Unlike its ribonucleotide counterpart (Ribose 5-phosphate), which is central to biosynthesis via the Pentose Phosphate Pathway (PPP), dR5P functions primarily as a salvage fuel source and a potential metabolic toxin.

In healthy cells, dR5P concentrations are maintained at negligible steady-state levels by the highly efficient enzyme deoxyribose-phosphate aldolase (DERA) . However, in oncological contexts, dR5P flux increases significantly as tumors scavenge extracellular DNA from necrotic tissue to fuel ATP production under hypoxic/starvation stress. Conversely, accumulation of dR5P (due to DERA insufficiency) leads to potent cytotoxicity via protein glycation and ROS generation.

This guide details the metabolic pathways, pathological implications, and precise LC-MS/MS quantification protocols for dR5P.

The Metabolic Nexus: Pathway & Mechanism

The natural occurrence of dR5P is almost exclusively downstream of DNA degradation. It represents the "point of no return" where genetic material is converted into metabolic energy.

2.1 The DERA Shunt Pathway

The catabolism of deoxyribonucleosides (Thymidine and Deoxyuridine) proceeds through a three-step cascade.

-

Phosphorolysis: Thymidine phosphorylase converts nucleosides to 2-Deoxyribose 1-phosphate (dR1P) .

-

Isomerization: Phosphopentomutase (PPM/PGM2) converts dR1P to dR5P .[1][2] This reaction is reversible.[3][4]

-

Aldol Cleavage: DERA cleaves dR5P into Glyceraldehyde-3-phosphate (G3P) and Acetaldehyde .[5]

G3P enters glycolysis, while Acetaldehyde is converted to Acetyl-CoA, linking DNA salvage directly to the TCA cycle.

2.2 Pathway Visualization

The following diagram illustrates the dR5P flux, highlighting the critical enzymes and the diversion into glycolysis.

Caption: The DERA Shunt. dR5P acts as the gatekeeper between DNA salvage (top) and Energy Metabolism (bottom). Accumulation leads to toxicity (red dashed line).

Physiological & Pathological Context

3.1 Cancer Metabolism: The "Scavenger" Phenotype

Research indicates that DERA is frequently upregulated in colorectal, liver, and lung cancers.

-

Mechanism: In solid tumors, vascularization is poor (hypoxia) and glucose is scarce. Tumor cells upregulate DERA to utilize dR5P derived from the DNA of neighboring apoptotic/necrotic cells.

-

Implication: High dR5P flux allows cancer cells to survive glucose starvation. DERA expression correlates with poor prognosis and stress granule formation (via YBX1 interaction).

3.2 Cytotoxicity: The Glycation Threat

If dR5P is not cleared by DERA, it accumulates and poses a severe threat.

-

Reactivity: 2-Deoxyribose sugars are far more reactive than glucose due to the lack of a hydroxyl group at C2, making the aldehyde form highly unstable and prone to Schiff base formation.

-

Damage Profile:

-

Protein Glycation: Rapid formation of Advanced Glycation End-products (AGEs), leading to protein cross-linking.

-

Oxidative Stress: Auto-oxidation of the aldehyde generates superoxide anions and hydroxyl radicals.

-

Apoptosis: High intracellular dR5P triggers intrinsic apoptotic pathways.

-

Table 1: Comparative Reactivity & Toxicity

| Metabolite | Primary Source | Glycation Potential (Relative to Glucose) | Toxicity Mechanism | Clearance Enzyme |

| Glucose | Diet/Glycogenolysis | 1x (Baseline) | Osmotic / Metabolic | Hexokinase |

| Ribose-5-P | Pentose Phosphate Pathway | ~10x | Nucleic Acid Synthesis | Transketolase |

| dR5P | DNA Catabolism | >200x (High Aldehyde Reactivity) | AGE formation, ROS, Apoptosis | DERA |

Analytical Methodology: Quantification of dR5P

Quantifying dR5P is technically challenging due to its isomerism with Ribose-5-Phosphate (R5P) and Ribulose-5-Phosphate (Ru5P). Standard Reverse-Phase (C18) chromatography fails to retain these polar compounds.

Recommended Approach: Ion-Pairing Reverse Phase LC-MS/MS (IP-RP-LC-MS/MS).

4.1 Sample Preparation (Critical Step)

Objective: Quench enzymatic activity immediately to prevent dR5P degradation or artificial formation from DNA hydrolysis.

-

Cell Lysis: Wash cells (1x10⁶) with PBS. Add 500 µL cold (-20°C) Methanol:Acetonitrile:Water (40:40:20) .

-

Why: Organic solvents precipitate enzymes instantly; cold temperature halts kinetics.

-

-

Extraction: Vortex vigorously (30s). Incubate on dry ice for 15 min.

-

Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

-

Supernatant: Transfer to a glass vial. Do not dry down with heat. If concentration is needed, use lyophilization or N2 stream at ambient temp.

4.2 LC-MS/MS Protocol

This protocol uses Tributylamine (TBA) as an ion-pairing agent to retain the negatively charged phosphate group on a hydrophobic column.

-

Instrument: Triple Quadrupole MS (e.g., Agilent 6400 series or Sciex QTRAP).

-

Column: C18 Reverse Phase (e.g., Zorbax RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 10 mM Tributylamine + 15 mM Acetic Acid in Water (pH ~5.0).

-

Mobile Phase B: Methanol (100%).

-

Ionization: Electrospray Ionization (ESI) in Negative Mode .[6][7]

MRM Transitions (Multiple Reaction Monitoring):

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time Note |

| dR5P | 213.0 | 97.0 (H₂PO₄⁻) | 20 | Elutes before R5P |

| dR5P | 213.0 | 79.0 (PO₃⁻) | 35 | Qualifier |

| R5P (Isomer) | 229.0 | 97.0 | 20 | Elutes after dR5P |

Note: dR5P (213 m/z) is 16 Da lighter than R5P (229 m/z), allowing mass separation. However, chromatographic separation is required to distinguish it from other potential isobaric interferences in complex matrices.

4.3 Analytical Workflow Diagram

Caption: Optimized LC-MS/MS workflow for labile sugar phosphates. Cold extraction is mandatory.

Therapeutic Implications

Targeting the dR5P pathway offers a dual-pronged strategy in oncology:

-

DERA Inhibition: By inhibiting DERA, researchers can force the accumulation of toxic dR5P in cancer cells. This exploits the "addiction" of tumors to DNA salvage pathways.

-

Outcome: Metabolic poisoning via AGE accumulation and ATP deprivation.

-

-

Synthetic Lethality: Cells with defects in the Pentose Phosphate Pathway (e.g., G6PD deficiency) may be hypersensitive to DERA inhibition, as they lack alternative reducing power (NADPH) to mitigate dR5P-induced oxidative stress.

References

-

PPM/PGM2 Mechanism: Maliekal, P., et al. (2007). "Mammalian phosphopentomutase and glucose-1,6-bisphosphate synthase."[8] Journal of Biological Chemistry. Link

-

DERA in Cancer: Rico-Diaz, A., et al. (2014). "DERA is the human deoxyribose phosphate aldolase and is involved in stress response."[3][4][9] Biochimica et Biophysica Acta (BBA).[9] Link

-

Toxicity of Deoxyribose: Lee, S.J., et al. (2010). "2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line."[10][11] Metabolism.[10][12][13][14][15] Link

-

LC-MS/MS Methodology: Wamelink, M.M., et al. (2005). "Quantification of sugar phosphate intermediates of the pentose phosphate pathway by LC-MS/MS." Journal of Chromatography B. Link

-

Ion-Pairing Protocols: Lu, W., et al. (2010). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Analytical Chemistry. Link

Sources

- 1. Presence of a Novel Phosphopentomutase and a 2-Deoxyribose 5-Phosphate Aldolase Reveals a Metabolic Link between Pentoses and Central Carbon Metabolism in the Hyperthermophilic Archaeon Thermococcus kodakaraensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactome | PGM2:Mg2+ isomerises dR1P to dR5P [reactome.org]

- 3. uniprot.org [uniprot.org]

- 4. Deoxyribose-phosphate aldolase - Wikipedia [en.wikipedia.org]

- 5. Linking coupled motions and entropic effects to the catalytic activity of 2-deoxyribose-5-phosphate aldolase (DERA) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. lcms.cz [lcms.cz]

- 7. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular identification of mammalian phosphopentomutase and glucose-1,6-bisphosphate synthase, two members of the alpha-D-phosphohexomutase family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-Deoxy-D-ribose induces cellular damage by increasing oxidative stress and protein glycation in a pancreatic beta-cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of 2-Deoxy-D-ribose-induced Damage in Pancreatic beta-cells. [e-dmj.org]

- 12. shimadzu.com [shimadzu.com]

- 13. Phosphopentomutase - Wikipedia [en.wikipedia.org]

- 14. Presence of a novel phosphopentomutase and a 2-deoxyribose 5-phosphate aldolase reveals a metabolic link between pentoses and central carbon metabolism in the hyperthermophilic archaeon Thermococcus kodakaraensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DERA is the human deoxyribose phosphate aldolase and is involved in stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Regulation of 2-Deoxyribose 5-Phosphate Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Deoxyribose 5-phosphate (dR5P) is a critical intermediate in cellular metabolism, serving as a key precursor for the synthesis of deoxyribonucleotides, the building blocks of DNA. The regulation of its metabolic pathways is intricately controlled to meet the cellular demands for DNA replication and repair while preventing the potentially toxic accumulation of its intermediates. This guide provides a comprehensive overview of the synthesis, degradation, and regulation of dR5P metabolism. We will delve into the enzymatic control points, the transcriptional regulation of the key deo operon, and the allosteric mechanisms that fine-tune this pathway. Furthermore, we will explore the implications of dR5P metabolism in disease, particularly in cancer, and discuss its potential as a target for therapeutic intervention. This document is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, molecular biology, and drug development, offering both foundational knowledge and insights into advanced experimental approaches.

Introduction: The Central Role of 2-Deoxyribose 5-Phosphate

2-Deoxyribose 5-phosphate is a phosphorylated derivative of the deoxyribose sugar that forms the backbone of DNA. Its primary role is to serve as a precursor for the synthesis of 2'-deoxyribonucleosides, which are subsequently phosphorylated to become deoxyribonucleotide triphosphates (dNTPs), the immediate substrates for DNA polymerases. The maintenance of balanced dNTP pools is paramount for cellular homeostasis, as imbalances can lead to genomic instability and are associated with various diseases, including cancer.[1]

The metabolism of dR5P is primarily centered around the pentose phosphate pathway (PPP), a major route for glucose catabolism that runs parallel to glycolysis.[2][3] The PPP is responsible for producing pentose phosphates for nucleotide synthesis and NADPH for reductive biosynthesis and antioxidant defense.[2] The regulation of dR5P metabolism is therefore tightly integrated with the overall metabolic state of the cell.

The Metabolic Crossroads: Synthesis and Degradation of 2-Deoxyribose 5-Phosphate

The concentration of dR5P within the cell is determined by the balance between its synthesis and degradation, catalyzed by a set of key enzymes.

Synthesis of 2-Deoxyribose 5-Phosphate

The primary route for dR5P synthesis is through the reversible aldol condensation of D-glyceraldehyde 3-phosphate (G3P) and acetaldehyde, a reaction catalyzed by 2-deoxyribose-5-phosphate aldolase (DERA) , encoded by the deoC gene.[4][5][6] G3P is a key intermediate in glycolysis, directly linking dR5P synthesis to central carbon metabolism.

-

Enzyme: 2-Deoxyribose-5-phosphate aldolase (DERA, EC 4.1.2.4)[7]

-

Reaction: D-glyceraldehyde 3-phosphate + Acetaldehyde ⇌ 2-Deoxy-D-ribose 5-phosphate[6]

Degradation and Salvage Pathways

dR5P can be catabolized or channeled into salvage pathways for the synthesis of deoxyribonucleosides.

2.2.1. Conversion to 2-Deoxy-α-D-ribose 1-phosphate:

Phosphopentomutase , encoded by the deoB gene, catalyzes the reversible isomerization of dR5P to 2-deoxy-α-D-ribose 1-phosphate (dR1P).[8][9] This is a crucial step in the pathway leading to the formation of deoxyribonucleosides.

-

Enzyme: Phosphopentomutase (EC 5.4.2.7)[8]

-

Reaction: 2-Deoxy-D-ribose 5-phosphate ⇌ 2-Deoxy-α-D-ribose 1-phosphate[8]

2.2.2. Formation of Deoxyribonucleosides:

dR1P can then be utilized by nucleoside phosphorylases to generate deoxyribonucleosides.

-

Thymidine phosphorylase , encoded by deoA, catalyzes the reversible phosphorolysis of thymidine to thymine and dR1P.[10][11][12][13]

-

Purine nucleoside phosphorylase , encoded by deoD, acts on purine deoxyribonucleosides like deoxyguanosine and deoxyadenosine.[14][15][16][17][18]

These reactions are reversible, allowing for both the degradation of deoxyribonucleosides to provide a carbon and energy source and the salvage of bases for nucleotide synthesis.[10][13]

Transcriptional Regulation: The deo Operon

In many bacteria, including Escherichia coli, the genes encoding the key enzymes of deoxyribonucleoside and dR5P metabolism (deoC, deoA, deoB, and deoD) are clustered together in the deo operon.[19] This co-localization allows for coordinated regulation of their expression in response to the availability of deoxyribonucleosides. The regulation of the deo operon is a classic example of negative and positive control of gene expression.[20][21]

The DeoR Repressor: A Key Negative Regulator

The expression of the deo operon is primarily under the negative control of the DeoR repressor , encoded by the deoR gene.[22][23] The DeoR protein binds to operator regions within the deo promoter, preventing transcription.[24]

-

Inducer Molecule: The true inducer that causes the dissociation of DeoR from the operator is 2-deoxyribose 5-phosphate (dR5P) .[22] When dR5P is present, it binds to the DeoR repressor, causing a conformational change that reduces its affinity for the operator DNA, thereby allowing transcription of the deo operon to proceed.[25]

The CytR Repressor: A Second Layer of Control

The deo operon is also regulated by a second repressor protein, the CytR repressor .[26] CytR acts in concert with the cyclic AMP receptor protein (CRP) to repress transcription.[27][28]

-

Mechanism of Repression: The CytR repressor, in a complex with cAMP-CRP, binds to the deo promoter region, further inhibiting transcription.[28][29] The inducer for CytR is cytidine.[26]

Catabolite Repression

The expression of the deo operon is also subject to catabolite repression, mediated by the cAMP-CRP complex.[19] In the presence of glucose, cAMP levels are low, and the cAMP-CRP complex does not form, leading to reduced expression of the deo operon. This ensures that the cell prioritizes the use of glucose over deoxyribonucleosides as a carbon source.

Diagram: Regulation of the E. colideo Operon

Caption: Transcriptional control of the E. colideo operon.

Allosteric Regulation and Enzyme Kinetics

Beyond transcriptional control, the activity of the enzymes involved in dR5P metabolism is also regulated by allosteric effectors and substrate availability.

| Enzyme | Gene | Activators | Inhibitors | Kinetic Parameters (E. coli) |

| Phosphopentomutase | deoB | Mn²⁺, Co²⁺[8] | Cu²⁺, Cd²⁺, Zn²⁺, Fe³⁺, Ca²⁺, Fe²⁺, Sulfate, Phosphate[8] | KM for dR1P: 13 µM; KM for R1P: 43 µM[8] |

| Deoxyribose-phosphate aldolase (DERA) | deoC | - | High concentrations of acetaldehyde[30] | - |

Note: The activity of Phosphopentomutase is highly dependent on divalent cations, with manganese and cobalt being particularly effective activators.[8] Conversely, a range of other metal ions can inhibit its function.[8] DERA activity can be inhibited by its own substrate, acetaldehyde, at high concentrations, a factor to consider in biotechnological applications.[30]

Role in Disease and Therapeutic Implications

The dysregulation of nucleotide metabolism is a hallmark of cancer.[1] Rapidly proliferating cancer cells have an increased demand for dNTPs to support DNA replication.[31] This makes the pathways involved in dR5P metabolism attractive targets for anticancer therapies.

Upregulation in Cancer

Several key enzymes in the pentose phosphate pathway and nucleotide synthesis are upregulated in various cancers. For instance, Ribose-5-phosphate isomerase A (RPIA), which interconverts ribose-5-phosphate and ribulose-5-phosphate, is overexpressed in colorectal cancer and hepatocellular carcinoma.[2] While not directly in the dR5P pathway, this highlights the general upregulation of pentose phosphate metabolism in cancer. The tumor suppressor protein p53 has also been shown to regulate nucleotide metabolism, and mutations in p53 can lead to enhanced expression of genes involved in nucleotide synthesis.[31][32]

Therapeutic Targeting

The enzymes of the dR5P metabolic pathway represent potential targets for the development of novel anticancer drugs. Inhibitors of these enzymes could selectively starve cancer cells of the necessary precursors for DNA synthesis, leading to cell cycle arrest and apoptosis. For example, targeting ribonucleotide reductase (RNR), the enzyme that converts ribonucleotides to deoxyribonucleotides, is a well-established anticancer strategy.[1] Targeting earlier steps in the pathway, such as the enzymes involved in dR5P metabolism, could offer alternative or complementary therapeutic approaches.

Experimental Protocols

Assay for 2-Deoxyribose-5-Phosphate Aldolase (DERA) Activity

This protocol is based on the colorimetric determination of the acetaldehyde consumed in the reverse reaction (synthesis of dR5P).

Materials:

-

Tris-HCl buffer (100 mM, pH 7.5)

-

D-glyceraldehyde 3-phosphate (G3P) solution (10 mM)

-

Acetaldehyde solution (20 mM)

-

Purified DERA enzyme or cell lysate

-

Perchloric acid (PCA), 6% (v/v)

-

Reagent A: 1 M semicarbazide hydrochloride

-

Reagent B: 1 M sodium acetate

-

Reagent C: 1 M sodium pyrophosphate

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

500 µL Tris-HCl buffer

-

100 µL G3P solution

-

100 µL Acetaldehyde solution

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 100 µL of the enzyme solution.

-

Incubate at 37°C for a defined period (e.g., 10, 20, 30 minutes).

-

Stop the reaction by adding 200 µL of 6% PCA.

-

Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated protein.

-

To determine the amount of remaining acetaldehyde, prepare a colorimetric assay:

-

In a new tube, mix 100 µL of the supernatant from step 6 with 100 µL of Reagent A, 100 µL of Reagent B, and 700 µL of Reagent C.

-

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 224 nm.

-

Calculate the amount of acetaldehyde consumed by comparing the absorbance to a standard curve of known acetaldehyde concentrations.

Causality behind Experimental Choices:

-

The use of a coupled colorimetric assay allows for a straightforward and sensitive quantification of enzyme activity.

-

Stopping the reaction with perchloric acid provides a rapid and effective means of denaturing the enzyme and halting the reaction.

-

The choice of pH 7.5 is within the optimal range for many DERA enzymes.

Diagram: Experimental Workflow for DERA Activity Assay

Caption: Workflow for determining DERA enzyme activity.

Conclusion and Future Directions

The regulation of 2-deoxyribose 5-phosphate metabolism is a highly coordinated process that is essential for maintaining genomic integrity and cellular health. The intricate interplay of transcriptional control, allosteric regulation, and substrate availability ensures that the production of dR5P is tightly matched to cellular demand. The dysregulation of this pathway in diseases like cancer underscores its importance and highlights its potential as a therapeutic target.

Future research in this field will likely focus on:

-

Structural and Mechanistic Studies: Elucidating the precise molecular mechanisms of repressor-inducer and enzyme-substrate interactions will provide a deeper understanding of the regulatory networks.

-

Development of Novel Inhibitors: The design and synthesis of specific inhibitors for the enzymes in the dR5P pathway could lead to the development of new classes of anticancer and antimicrobial drugs.

-

Systems Biology Approaches: Integrating data from genomics, proteomics, and metabolomics will be crucial for understanding how the regulation of dR5P metabolism is coordinated with other cellular processes in both health and disease.

By continuing to unravel the complexities of this fundamental metabolic pathway, we can open up new avenues for therapeutic intervention and gain deeper insights into the intricate workings of the cell.

References

-

Purification and Characterization of the DeoR Repressor of Bacillus subtilis. ASM Journals.

-

Purification and characterization of the deoR repressor of Escherichia coli. PMC - NIH.

-

HTH-type transcriptional repressor CytR - Escherichia coli (strain K12) | UniProtKB | UniProt.

-

The unique mechanics of bacterial repressor DeoR: a structural study. Acta Crystallographica Section D: Biological Crystallography.

-

MX000123: DeoR. PRODORIC.

-

Transcriptional regulation of the cytR repressor gene of Escherichia coli: autoregulation and positive control by the cAMP/CAP complex. PubMed.

-

Regulation of the synthesis of nucleoside catabolic enzymes in Escherichia coli: further analysis of a deo Oc mutant strain. PubMed.

-

Repression of deoP2 in Escherichia coli by CytR: conversion of a transcription activator into a repressor. PMC.

-

Dynamic Consequences of Specificity within the Cytidine Repressor DNA-Binding Domain. bioRxiv.

-

The primary structure of the DeoR repressor from Escherichia coli K-12. PubMed.

-

CytR/cAMP-CRP nucleoprotein formation in E. coli: the CytR repressor binds its operator as a stable dimer in a ternary complex with cAMP-CRP. PubMed.

-

Mutations in deoB and deoC alter an extracellular signaling pathway required for activation of the gab operon in Escherichia coli. PubMed.

-

Microbial Production of 2-Deoxyribose 5-Phosphate from Acetaldehyde and Triosephosphate for the Synthesis of 2?-Deoxyribonucleosides. J-STAGE.

-

Deoxyribonucleotide Triphosphate Metabolism in Cancer and Metabolic Disease. Frontiers.

-

Crucial role of the pentose phosphate pathway in malignant tumors. PMC - NIH.

-

Ribose-5-Phosphate Isomerase: A Critical Enzyme in Cellular Metabolism and Therapeutic Target in Disease. medtigo Journal.

-

deoCABD. RegulonDB.

-

Deoxyribose 5-phosphate (PAMDB000230). P. aeruginosa Metabolome Database.

-

Production of 2-deoxyribose 5-phosphate from fructose to demonstrate a potential of artificial bio-synthetic pathway using thermophilic enzymes. ResearchGate.

-

Biosynthesis of Ribose-5-Phosphate—Metabolic Regulator of Escherichia coli Viability. MDPI.

-

Microbial production of 2-deoxyribose 5-phosphate from acetaldehyde and triosephosphate for the synthesis of 2'-deoxyribonucleosides. PubMed.

-

Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides. MDPI.

-

Understanding the interplay between dNTP metabolism and genome stability in cancer. Nature Reviews Cancer.

-

deoA - Thymidine phosphorylase - Acholeplasma laidlawii (strain PG-8A). UniProt.

-

deoA - Thymidine phosphorylase - Idiomarina loihiensis (strain ATCC BAA-735 / DSM 15497 / L2-TR). UniProtKB.

-

Purine nucleoside phosphorylase DeoD-type - Escherichia coli (strain SMS-3-5 / SECEC). UniProtKB.

-

945654 - Gene ResultdeoD purine nucleoside phosphorylase []. NCBI.

-

deoB - Phosphopentomutase - Escherichia coli (strain K12). UniProtKB.

-

The Pentose Phosphate Pathway in Cancer: Regulation and Therapeutic Opportunities. Karger Publishers.

-

deoC - Deoxyribose-phosphate aldolase - Escherichia coli (strain K12). UniProtKB.

-

deoB - Phosphopentomutase - Escherichia coli (strain K12 / DH10B). UniProtKB.

-

1256096 - Gene ResultdeoD purine-nucleoside phosphorylase []. NCBI.

-